1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-methyl-5-(propan-2-yl)benzenesulfonyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base such as potassium carbonate to form the substituted piperazine.
Sulfonylation: The final step involves the sulfonylation of the substituted piperazine with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl group, leading to different pharmacological properties.
4-(2-Methyl-5-(propan-2-yl)benzenesulfonyl)piperazine: Lacks the chloro-phenyl group, affecting its biological activity.
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to the presence of both the 5-chloro-2-methylphenyl and 2-methyl-5-(propan-2-yl)benzenesulfonyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-15(2)18-7-5-17(4)21(13-18)27(25,26)24-11-9-23(10-12-24)20-14-19(22)8-6-16(20)3/h5-8,13-15H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGUHQBSJNFOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.